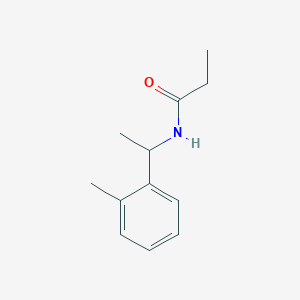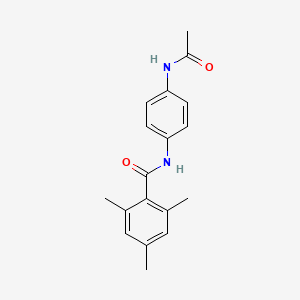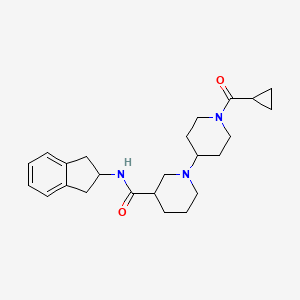
N-(1-(o-Tolyl)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(o-Tolyl)ethyl)propionamide: is an organic compound belonging to the class of amides It is characterized by the presence of a propionamide group attached to a tolyl group via an ethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(o-Tolyl)ethyl)propionamide typically involves the reaction of o-toluidine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor system where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the production process while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-(o-Tolyl)ethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(1-(o-Tolyl)ethyl)propionamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of N-(1-(o-Tolyl)ethyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
- N-Ethyl-N-(m-tolyl)propionamide
- N-Phenylpropionamide
- N-(1-Phenylethyl)propionamide
Comparison: N-(1-(o-Tolyl)ethyl)propionamide is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-12(14)13-10(3)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWHRKUPPALPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-hydroxy-1-[3-(piperidin-1-ylcarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5337655.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5337661.png)
![ETHYL 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5337665.png)
![(5-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5337666.png)
![3-[(3,4,5-TRIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5337668.png)

![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5337694.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5337699.png)
![2-[2-(4-chlorophenyl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5337703.png)
![ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5337709.png)
![4,4-dimethyl-12-phenyl-5,8-dithia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B5337714.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5337716.png)
![8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5337720.png)

